

Application Notes and Protocols: Texas Red-X for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Texas Red-X**, a bright red-fluorescent dye, in immunofluorescence (IF) microscopy. **Texas Red-X** is a derivative of Texas Red that contains a seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group.[1][2] This spacer helps to separate the fluorophore from the biomolecule to which it is conjugated, potentially reducing interactions and improving fluorescence quantum yield.[3][4] **Texas Red-X** is commonly used for labeling antibodies and other proteins for various cellular imaging applications.[1][5]

Properties of Texas Red-X

Texas Red-X is a bright, photostable, red-fluorescent dye well-suited for immunofluorescence applications.[6][7] Its spectral properties make it compatible with common laser lines used in fluorescence microscopy.[1][5] For researchers seeking even brighter and more photostable options, Alexa Fluor 594 is often suggested as an alternative with similar spectral characteristics.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Texas Red-X**:



Property	Value	Source(s)
Excitation Maximum (Ex)	~595 nm	[4][8][9]
Emission Maximum (Em)	~613 nm	[8][9]
Molar Extinction Coefficient	~85,000 cm $^{-1}$ M $^{-1}$ at 596 nm (for Texas Red)	[10]
Quantum Yield	~0.93 - 0.97	[11][12]
Recommended Laser Lines	561 nm or 594 nm	[1][5]
Molecular Weight (Acid)	~719.87 g/mol	[12]
Molecular Weight (Succinimidyl Ester)	~817 g/mol	[4]

Experimental Protocols

Herein are detailed protocols for the conjugation of **Texas Red-X** to antibodies and subsequent immunofluorescence staining of cells and tissues.

Antibody Conjugation with Texas Red-X Succinimidyl Ester

This protocol describes the conjugation of **Texas Red-X** succinimidyl ester to an antibody. The succinimidyl ester reacts with primary amines on the antibody to form a stable covalent bond.

[4]

Materials:

- Purified antibody (in an amine-free buffer such as PBS)
- Texas Red-X, Succinimidyl Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate (pH 8.3)



- Purification column (e.g., gel filtration)
- Bovine Serum Albumin (BSA) for stabilization (optional)

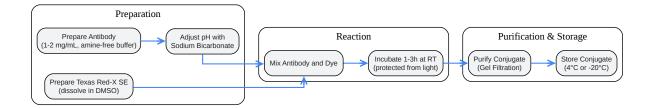
Protocol:

- Antibody Preparation:
 - Ensure the antibody is purified and in an amine-free buffer (e.g., PBS).[4] Buffers
 containing primary amines like Tris will interfere with the conjugation reaction.[9]
 - Adjust the antibody concentration to 1-2 mg/mL for optimal labeling.[4][9]
- Reaction Buffer Preparation:
 - Prepare a 1 M solution of sodium bicarbonate.[4]
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to
 ~8.3, which is optimal for the succinimidyl ester reaction.[4]
- Texas Red-X Succinimidyl Ester Preparation:
 - Allow the vial of **Texas Red-X**, succinimidyl ester to warm to room temperature before opening.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO.[4]
- Conjugation Reaction:
 - Slowly add the calculated amount of dissolved **Texas Red-X**, succinimidyl ester to the
 antibody solution while gently vortexing. The optimal molar ratio of dye to antibody may
 need to be determined empirically, but a starting point of 2-4 moles of dye per mole of IgG
 antibody is recommended.[4]
 - Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[4]
 [13] Some protocols suggest that overnight incubation is also acceptable.[13]
- Purification of the Conjugate:



- Separate the labeled antibody from the unreacted dye using a purification resin, such as a gel filtration column.[4]
- Elute the conjugate according to the column manufacturer's instructions. The first colored band to elute is the conjugated antibody.
- Storage of the Conjugate:
 - Store the purified Texas Red-X conjugated antibody at 4°C, protected from light.[4]
 - For long-term storage, it is recommended to add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and store in aliquots at -20°C.[4] Avoid repeated freeze-thaw cycles.[4]

Workflow for Antibody Conjugation:



Click to download full resolution via product page

Workflow for conjugating **Texas Red-X** succinimidyl ester to an antibody.

Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescently staining adherent cultured cells using a **Texas Red-X** conjugated antibody.

Materials:

Cultured cells on coverslips or chamber slides



- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
- Texas Red-X conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI) (optional)
- · Antifade mounting medium

Protocol:

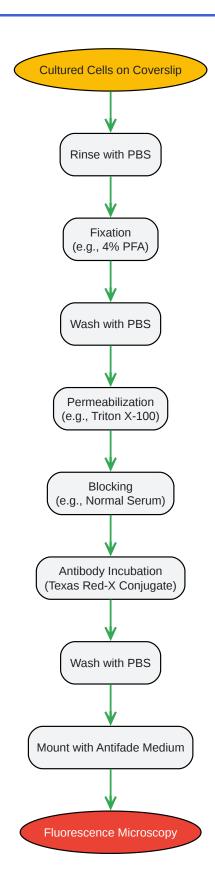
- · Cell Preparation:
 - Rinse the cells twice with PBS to remove the culture medium.[14]
- Fixation:
 - Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
 [14][15] Alternatively, methanol fixation at -20°C for 5-10 minutes can be used, depending on the antigen.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.[16]
- Permeabilization (for intracellular antigens):
 - If the target antigen is intracellular, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 5-15 minutes at room temperature.[15][17]
- Blocking:
 - Block non-specific antibody binding by incubating the cells in a blocking buffer for 30-60 minutes at room temperature.[15][18]



- Primary/Secondary Antibody Incubation:
 - Indirect Staining: Incubate with the primary antibody (unconjugated) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14] Wash three times with PBS. Then, incubate with the Texas Red-X conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[15]
 - Direct Staining: Incubate with the Texas Red-X conjugated primary antibody diluted in blocking buffer for 1-3 hours at room temperature or overnight at 4°C, protected from light.
 [15]
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.[16]
- Counterstaining (Optional):
 - Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[14]
- · Imaging:
 - Image the stained cells using a fluorescence microscope with appropriate filters for Texas
 Red-X (Ex: ~595 nm, Em: ~615 nm).

Workflow for Cell Staining:





Click to download full resolution via product page

General workflow for immunofluorescence staining of cultured cells.



Immunofluorescence Staining of Tissue Sections

This protocol outlines a general procedure for immunofluorescently staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- · Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal serum in PBS)
- Texas Red-X conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI) (optional)
- Antifade mounting medium

Protocol:

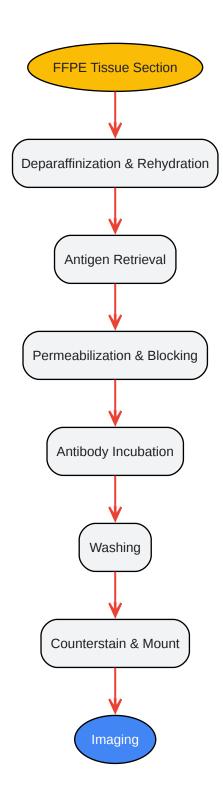
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5-15 minutes each.[16][19]
 - Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 5-15 minutes each), 95% ethanol (2 changes, 5-15 minutes each), and 70% ethanol (1 change, 5 minutes).[16][19]



- Rinse with deionized water.[19]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing the slides in a pre-heated antigen retrieval buffer and heating (e.g., microwave, pressure cooker, or water bath).[19] The exact time and temperature will depend on the tissue and antigen.
 - Allow the slides to cool in the buffer.[19]
- · Permeabilization and Blocking:
 - Rinse with PBS.
 - Permeabilize with 0.1% Triton X-100 in PBS for 10-30 minutes.
 - Block with a suitable blocking buffer for at least 30 minutes at room temperature.
- Antibody Incubation:
 - Incubate with the appropriately diluted Texas Red-X conjugated antibody (or primary followed by Texas Red-X conjugated secondary) in a humidified chamber, typically overnight at 4°C.[16][19]
- Washing:
 - Wash the slides three times with PBS for 5 minutes each, protected from light.[19]
- Counterstaining and Mounting:
 - If desired, counterstain with DAPI.
 - Mount with an antifade mounting medium and a coverslip.[19]
- Imaging:
 - Image using a fluorescence microscope equipped with the appropriate filter set for Texas
 Red-X.



Workflow for Tissue Staining:



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific NL [thermofisher.com]
- 2. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific US [thermofisher.com]
- 3. Texas Red-X, ortho succinimidyl ester *Single isomer* | AAT Bioquest [aatbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lifetein.com [lifetein.com]
- 6. Texas Red-X Phalloidin [wahoo.cns.umass.edu]
- 7. labinsights.nl [labinsights.nl]
- 8. Spectrum [Texas Red-X] | AAT Bioquest [aatbio.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. Texas Red Wikipedia [en.wikipedia.org]
- 11. app.fluorofinder.com [app.fluorofinder.com]
- 12. Texas Red-X, acid *CAS 199745-67-0* | AAT Bioquest [aatbio.com]
- 13. Texas Red^{®} Conjugation Kit (ab102924) is not available | Abcam [abcam.com]
- 14. biotium.com [biotium.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scbt.com [scbt.com]
- 17. usbio.net [usbio.net]
- 18. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 19. imperial.ac.uk [imperial.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Texas Red-X for Immunofluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8249836#texas-red-x-for-immunofluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com